molecular formula C27H46O3 B1664703 7alpha,25-Dihydroxycholesterol CAS No. 64907-22-8

7alpha,25-Dihydroxycholesterol

Cat. No. B1664703
CAS RN: 64907-22-8
M. Wt: 418.7 g/mol
InChI Key: BQMSKLCEWBSPPY-IKVTXIKFSA-N
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Description

7alpha,25-Dihydroxycholesterol (7α,25-OHC) is a highly potent and specific oxysterol EBI2 (GPR183) agonist . It is an endogenous ligand for the orphan GPCR receptor EBI2 (GPR183) with an EC50 value in the picomolar range . It regulates migration of B and T cells expressing GPR183 in vivo .


Synthesis Analysis

7α,25-Dihydroxycholesterol (7α,25-DHC) is an oxysterol synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1), a monooxygenase (oxysterol-7α-hydroxylase) expressed under inflammatory conditions in various cell types .


Molecular Structure Analysis

The empirical formula of 7alpha,25-Dihydroxycholesterol is C₂₇H₄₆O₃ .


Chemical Reactions Analysis

7α,25-Dihydroxycholesterol (7α,25-OHC) is synthesized by the hydroxylation of cholesterol by the action of enzyme cholesterol 25-hydroxylase (CH25H) and cytochrome P450, family 7, subfamily b, polypeptide 1 (CYP7B1) .


Physical And Chemical Properties Analysis

7alpha,25-Dihydroxycholesterol is a white powder with an empirical formula of C₂₇H₄₆O₃ .

Scientific Research Applications

1. Suppression of Hepatocellular Steatosis

  • Summary of Application: 7alpha,25-Dihydroxycholesterol has been found to suppress hepatocellular steatosis (a form of fatty liver disease) through GPR183/EBI2 in mouse and human hepatocytes .
  • Methods of Application: The role of 7alpha,25-Dihydroxycholesterol and GPR183 in hepatocytes was studied using a model of hepatic steatosis induced by liver X receptor (LXR) activation . The lipid accumulation was inhibited by 7alpha,25-Dihydroxycholesterol, the most potent agonist of GPR183 .
  • Results or Outcomes: The protective effects of 7alpha,25-Dihydroxycholesterol were suppressed by a specific GPR183 antagonist, NIBR189 . The inhibitory effect of 7alpha,25-Dihydroxycholesterol was validated in HepG2 cells and primary mouse hepatocytes .

2. Induction of Oxiapoptophagy in L929 Mouse Fibroblast Cells

  • Summary of Application: 7alpha,25-Dihydroxycholesterol has been found to induce oxiapoptophagy, a process involving apoptosis, oxidative stress, and autophagy, in L929 mouse fibroblast cells .
  • Methods of Application: The cytotoxicity was increased by 7alpha,25-Dihydroxycholesterol in L929 cells . The apoptotic population was increased by 7alpha,25-Dihydroxycholesterol exposure through the cascade activation of caspase-9, caspase-3, and poly (ADP-ribose) polymerase in the intrinsic pathway of apoptosis in these cells .
  • Results or Outcomes: 7alpha,25-Dihydroxycholesterol upregulated reactive oxygen species (ROS) in L929 cells . Expression of autophagy biomarkers, including beclin-1 and LC3, was significantly increased by 7alpha,25-Dihydroxycholesterol treatment in L929 cells .

3. Regulation of Immune Cell Migration

  • Summary of Application: 7alpha,25-Dihydroxycholesterol is known to regulate the migration of B and T cells expressing GPR183 (also known as EBI2) in vivo . This regulation plays a crucial role in immune responses.
  • Methods of Application: The role of 7alpha,25-Dihydroxycholesterol in immune cell migration is studied by observing the movement of B and T cells expressing GPR183 in response to 7alpha,25-Dihydroxycholesterol .
  • Results or Outcomes: It has been found that 7alpha,25-Dihydroxycholesterol can desensitize B cells and reduce their movement to splenic follicles .

4. Role in Inflammatory Conditions

  • Summary of Application: 7alpha,25-Dihydroxycholesterol is synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1) and is expressed under inflammatory conditions in various cell types .
  • Methods of Application: The role of 7alpha,25-Dihydroxycholesterol in inflammation is studied by observing its synthesis and expression under inflammatory conditions .
  • Results or Outcomes: It has been found that 7alpha,25-Dihydroxycholesterol plays a significant role in inflammatory conditions .

5. Role in Neurodegenerative Diseases

  • Summary of Application: Dysregulation of the synthesis or functions of 7alpha,25-Dihydroxycholesterol is believed to contribute to neurodegenerative diseases .
  • Methods of Application: The role of 7alpha,25-Dihydroxycholesterol in neurodegenerative diseases is studied by observing its synthesis and expression under neurodegenerative conditions .
  • Results or Outcomes: It has been found that 7alpha,25-Dihydroxycholesterol plays a significant role in neurodegenerative diseases .

6. Role in Metabolic Diseases

  • Summary of Application: Dysregulation of the synthesis or functions of 7alpha,25-Dihydroxycholesterol is believed to contribute to metabolic diseases such as diabetes, obesity, and dyslipidemia .
  • Methods of Application: The role of 7alpha,25-Dihydroxycholesterol in metabolic diseases is studied by observing its synthesis and expression under metabolic disease conditions .
  • Results or Outcomes: It has been found that 7alpha,25-Dihydroxycholesterol plays a significant role in metabolic diseases .

Future Directions

The identification of 7α,25-OHC as a G protein-coupled receptor ligand revealed a previously unknown signaling system of oxysterols, a class of molecules which exert profound biological functions. Dysregulation of the synthesis or functions of these molecules is believed to contribute to inflammation and autoimmune diseases, cardiovascular diseases, neurodegenerative diseases, cancer as well as metabolic diseases such as diabetes, obesity, and dyslipidemia. Therefore, EBI2 may represent a promising target for therapeutic interventions for human diseases .

properties

IUPAC Name

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O3/c1-17(7-6-12-25(2,3)30)20-8-9-21-24-22(11-14-27(20,21)5)26(4)13-10-19(28)15-18(26)16-23(24)29/h16-17,19-24,28-30H,6-15H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMSKLCEWBSPPY-IKVTXIKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311434
Record name 7α,25-Dihydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7-a,25-Dihydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7alpha,25-Dihydroxycholesterol

CAS RN

64907-22-8
Record name 7α,25-Dihydroxycholesterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64907-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7α,25-Dihydroxycholesterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-a,25-Dihydroxycholesterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006280
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
R Karuna, I Christen, AW Sailer, F Bitsch, J Zhang - Steroids, 2015 - Elsevier
We report a straightforward sample preparation procedure and a direct liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS) method for the …
Number of citations: 24 www.sciencedirect.com
FC Kurschus, F Wanke - Biochimie, 2018 - Elsevier
Dihydroxycholesterols such as 7α,25-dihydroxysterols (7α,25-OHC) and 7α,27-OHC are generated from cholesterol by the enzymes CH25H, CYP7B1 and CYP27A1 in steady state but …
Number of citations: 12 www.sciencedirect.com
JL Rossiter, GLC Yosten, GR Kolar - The FASEB Journal, 2020 - Wiley Online Library
… GPR183 agonist 7alpha 25-dihydroxycholesterol. GPR183 … activation by 7alpha 25-dihydroxycholesterol promotes both … with GPR183 agonist, 7alpha 25-dihydroxycholesterol, at 1nM…
Number of citations: 0 faseb.onlinelibrary.wiley.com
F Wanke, AL Croxford, AP Heinen… - Journal of …, 2014 - jni-journal.com
Epstein–Barr virus-induced gene 2 (EBI2) is a recently de-orphanized G-protein coupled receptor. Expression of EBI2, as well as generation of its most potent ligand, 7alpha, 25-…
Number of citations: 1 www.jni-journal.com
E Witsch, A Ulges, K Birkner, G Pramanik… - Journal of …, 2014 - jni-journal.com
Epstein–Barr virus-induced gene 2 (EBI2) is a recently de-orphanized G-protein coupled receptor. Expression of EBI2, as well as generation of its most potent ligand, 7alpha, 25-…
Number of citations: 2 www.jni-journal.com
JS Kim, HI Lim, JY Seo, KR Kang, SK Yu, CS Kim… - Molecules, 2022 - mdpi.com
7α,25-dihydroxycholesterol (7α,25-DHC) is an oxysterol synthesized from 25-hydroxycholesterol by cytochrome P450 family 7 subfamily B member 1 (CYP7B1) and is a …
Number of citations: 2 www.mdpi.com
S Guan, B Jia, K Chao, X Zhu, J Tang, M Li… - Journal of proteome …, 2019 - ACS Publications
Identification of new biomarkers may help in the early diagnosis of inflammatory bowel disease (IBD). In this study, ultrahigh-performance liquid chromatography equipped with …
Number of citations: 41 pubs.acs.org
K Braden - 2022 - search.proquest.com
Neuropathic pain is a debilitating public health concern, with 7-13% of the general population being affected and limited non-narcotic treatment options available. Our lab has used RNA…
Number of citations: 0 search.proquest.com
K Howley, A Berthelette, S Ceglia, J Kang, A Reboldi - bioRxiv, 2023 - biorxiv.org
Lymphoid tissue inducer (LTi) cells develop during intrauterine life and rely on developmental programs to initiate the organogenesis of secondary lymphoid organs (SLOs). This …
Number of citations: 5 www.biorxiv.org
K Birkner, M Engelhardt, M Hasan, V Tiwari… - Journal of …, 2014 - jni-journal.com
Epstein–Barr virus-induced gene 2 (EBI2) is a recently de-orphanized G-protein coupled receptor. Expression of EBI2, as well as generation of its most potent ligand, 7alpha, 25-…
Number of citations: 2 www.jni-journal.com

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